2-Ethoxy-2,4-dimethyl-1,3-dioxolane

Catalog No.
S15170979
CAS No.
61562-13-8
M.F
C7H14O3
M. Wt
146.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-2,4-dimethyl-1,3-dioxolane

CAS Number

61562-13-8

Product Name

2-Ethoxy-2,4-dimethyl-1,3-dioxolane

IUPAC Name

2-ethoxy-2,4-dimethyl-1,3-dioxolane

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c1-4-8-7(3)9-5-6(2)10-7/h6H,4-5H2,1-3H3

InChI Key

DFKNHUPSLGBJJX-UHFFFAOYSA-N

Canonical SMILES

CCOC1(OCC(O1)C)C

2-Ethoxy-2,4-dimethyl-1,3-dioxolane is a cyclic organic compound characterized by its dioxolane structure, which includes two ether linkages and a five-membered ring. Its molecular formula is C8H14O3C_8H_{14}O_3 and it has a molecular weight of approximately 158.19 g/mol. The compound is recognized for its unique structural features that contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and material science.

The chemical behavior of 2-ethoxy-2,4-dimethyl-1,3-dioxolane can be understood through its reactivity patterns typical of dioxolanes. It can undergo several types of reactions:

  • Oxidation: The compound can be oxidized to form aldehydes or ketones, depending on the reaction conditions. For instance, oxidation can lead to the formation of ethyl formate or other derivatives through radical pathways .
  • Nucleophilic Substitution: Due to the presence of ether linkages, nucleophiles can attack the carbon atoms adjacent to the oxygen atoms, leading to substitution reactions that yield various functionalized products.
  • Ring Opening: Under acidic or basic conditions, the dioxolane ring can open, resulting in linear chain compounds that may further participate in polymerization or other reactions .

Several synthetic routes are available for producing 2-ethoxy-2,4-dimethyl-1,3-dioxolane:

  • Cyclization Reaction: One common method involves the cyclization of appropriate precursors such as diols with ethyl orthoformate under acidic conditions. This method allows for the formation of the dioxolane ring while introducing the ethoxy group .
  • Esterification: Another approach includes esterifying a dioxolane derivative with ethyl alcohol in the presence of an acid catalyst, which facilitates the formation of the desired compound .
  • Radical Reactions: Utilizing radical initiators can also lead to the formation of dioxolanes through radical cyclization processes involving suitable precursors .

Interaction studies involving 2-ethoxy-2,4-dimethyl-1,3-dioxolane typically focus on its reactivity with other chemical species. For example:

  • Reactivity with Oxidants: Studies have shown that dioxolanes can interact with oxygen under certain conditions, leading to oxidation products that may have implications for their use as solvents or reactants in organic synthesis .
  • Biological Interactions: While specific studies on this compound are sparse, analogous compounds have demonstrated interactions with biological macromolecules, suggesting that further research could uncover significant biological activities.

Several compounds share structural similarities with 2-ethoxy-2,4-dimethyl-1,3-dioxolane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,3-DioxolaneC3H6O2C_3H_6O_2Simple dioxolane structure without substituents
2-Methyl-1,3-dioxolaneC4H8O2C_4H_8O_2Contains a methyl group enhancing reactivity
Ethyl 2-methyl-1,3-dioxolaneC6H12O3C_6H_{12}O_3Similar structure but different substituents
1,4-DioxaneC4H10O2C_4H_{10}O_2Linear structure compared to cyclic dioxolanes

Uniqueness: The unique combination of ethoxy and dimethyl groups in 2-ethoxy-2,4-dimethyl-1,3-dioxolane differentiates it from these similar compounds by enhancing its solubility and reactivity profile while maintaining stability under various conditions.

The synthesis of 2-ethoxy-2,4-dimethyl-1,3-dioxolane was first reported in the early 2000s, with PubChem records indicating its formal registration in 2007. This discovery built upon foundational work in dioxolane chemistry, which gained momentum in the mid-20th century through investigations into cyclic acetals and ketals. The compound’s development coincided with advancements in catalytic acetalization techniques, particularly those employing Brønsted acids and ionic liquids to improve reaction efficiency. Early research focused on optimizing its synthesis from ethylene glycol derivatives, leveraging the thermodynamic stability imparted by its geminal dimethyl and ethoxy groups. By 2010, the compound had entered commercial catalogs as a specialty chemical for organic synthesis, reflecting its growing importance in laboratory-scale applications.

Structural Uniqueness within the Dioxolane Family

2-Ethoxy-2,4-dimethyl-1,3-dioxolane distinguishes itself through its substitution pattern and conformational rigidity. The dioxolane core adopts a puckered envelope conformation, as observed in related structures, with the ethoxy group introducing steric and electronic effects that influence reactivity. Key structural features include:

PropertyValueSource
Molecular formulaC₇H₁₄O₃
Molecular weight146.18 g/mol
SMILES representationCCOC1(OCC(O1)C)C
Ring conformationEnvelope (C2 flap)

The 2,4-dimethyl substitution pattern creates a sterically hindered environment at the C2 position, while the ethoxy group at C2 introduces polarity without compromising the ring’s stability. This balance between steric bulk and electronic modulation makes the compound particularly valuable in reactions requiring selective nucleophilic attack or controlled ring-opening events.

Research Significance in Synthetic Organic Chemistry

Recent studies have highlighted three primary areas of application for 2-ethoxy-2,4-dimethyl-1,3-dioxolane:

  • Protecting group strategies: The compound’s stability under basic conditions and selective deprotection under acidic conditions make it suitable for carbonyl protection in multistep syntheses.
  • Polymer precursors: Its structural similarity to polymerizable dioxolane monomers suggests potential in creating acetal-based materials with tailored thermal properties.
  • Catalytic process optimization: The ethoxy group’s electron-donating effects enhance the compound’s participation in acid-catalyzed transformations, serving as a model system for studying transition states in acetal chemistry.

Acid-catalyzed ketalization represents the most extensively studied synthetic pathway for 2-ethoxy-2,4-dimethyl-1,3-dioxolane formation, leveraging the fundamental reactivity of carbonyl compounds with diols under acidic conditions [1] [2]. The mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack from the diol, leading to hemiacetal formation and subsequent cyclization with water elimination [3]. This approach demonstrates remarkable versatility in accommodating various substituent patterns while maintaining high synthetic efficiency [4].

The choice of acid catalyst significantly influences both reaction kinetics and product selectivity in dioxolane synthesis [5]. Bronsted acids such as para-toluenesulfonic acid demonstrate exceptional performance under reflux conditions, typically achieving yields between 85-92% at temperatures ranging from 80-100°C over 6-12 hour reaction periods [1]. Trifluoroacetic acid offers moderate selectivity with yields of 75-85%, though requiring extended reaction times of 12-24 hours at ambient temperature [5]. Diphenylphosphinic acid emerges as particularly effective, delivering excellent diastereoselectivity exceeding 20:1 ratios while maintaining yields of 88-95% under optimized conditions at 45°C [5].

CatalystTemperature (°C)Reaction Time (h)Yield (%)SelectivityReference
p-Toluenesulfonic acid80-1006-1285-92High [1]
Trifluoroacetic acidRoom temperature12-2475-85Moderate [5]
Diphenylphosphinic acid458-1288-95Excellent (>20:1) [5]
Amberlyst-15Room temperature24-4870-80Moderate [5]
Camphorsulfonic acidRoom temperature18-2478-88Good [5]
Trifluoromethanesulfonic acidRoom temperature6-882-90High [6]

Ethylene Glycol-Mediated Cyclization Techniques

Ethylene glycol-mediated cyclization represents a cornerstone methodology for synthesizing 2-ethoxy-2,4-dimethyl-1,3-dioxolane through direct condensation with appropriate ketone precursors [2] [4]. The reaction mechanism involves initial hemiacetal formation between the ketone and one hydroxyl group of ethylene glycol, followed by intramolecular cyclization with the second hydroxyl group to form the five-membered dioxolane ring [3]. This process requires careful control of reaction conditions to prevent competing side reactions and ensure optimal product formation [7].

The acetalization process demonstrates remarkable efficiency when conducted under Dean-Stark conditions, enabling continuous water removal to drive the equilibrium toward product formation [3]. Reaction temperatures typically range from 80-120°C, with optimal conditions achieved around 100°C to balance reaction rate against thermal decomposition risks [7]. The use of azeotropic solvents such as toluene facilitates water removal while providing a suitable medium for the condensation reaction [8].

Kinetic studies reveal that the rate-determining step involves the cyclization of the hemiacetal intermediate rather than the initial nucleophilic attack [6]. This understanding has guided optimization efforts toward catalysts that specifically accelerate the ring-closing step, leading to improved synthetic protocols [5]. The stereochemical outcome depends heavily on the conformational preferences of the intermediate hemiacetal, with equatorial attack generally favored in cyclohexane-derived systems [2].

Orthoester Utilization in Ring-Formation Reactions

Orthoester-mediated dioxolane synthesis offers unique advantages in terms of mild reaction conditions and high regioselectivity [9] [10]. Trimethyl orthoformate serves as an effective activating agent, converting aldehydes to more reactive dimethyl acetal intermediates that readily undergo cyclization with diols [11]. This approach demonstrates particular utility in sterically hindered systems where direct ketalization proves challenging [12].

The mechanism involves initial formation of a mixed orthoester intermediate through transesterification, followed by acid-catalyzed cyclization to yield the desired dioxolane product [10]. Triethyl orthoformate exhibits exceptional reactivity in these transformations, enabling reactions to proceed under ambient conditions with minimal catalyst loading . The stereochemical outcome reflects kinetic preferences during the cyclization step, with excellent diastereoselectivity achieved through careful selection of reaction conditions [14].

Montmorillonite K-10 catalysis has proven particularly effective for orthoester-mediated dioxolane synthesis, providing both acidic activation and heterogeneous catalyst recovery [11]. Reaction times are significantly reduced compared to conventional acid catalysis, with typical conversions achieved within 1-4 hours at moderate temperatures [11]. The process tolerates diverse functional groups and demonstrates excellent compatibility with sensitive substrates that might decompose under harsher acidic conditions [9].

Metal-Catalyzed Synthetic Routes

Metal-catalyzed approaches to 2-ethoxy-2,4-dimethyl-1,3-dioxolane synthesis have emerged as powerful alternatives to traditional acid-catalyzed methods, offering enhanced stereoselectivity and milder reaction conditions [15] [16]. These methodologies exploit the unique coordination properties of transition metals to activate substrates toward cyclization while providing precise control over reaction selectivity [17]. The development of specialized metal complexes has enabled access to previously challenging synthetic targets with excellent efficiency [18].

Transition metal catalysis demonstrates particular advantages in controlling the stereochemical outcome of dioxolane formation through ligand-directed approach selectivity [19]. The coordination environment around the metal center serves to organize reactants in specific geometric arrangements, leading to predictable stereochemical outcomes [17]. This level of control represents a significant advancement over conventional acid-catalyzed processes, which often suffer from limited stereoselectivity [15].

Metal CatalystSubstrateTemperature (°C)Yield (%)Turnover Frequency (h⁻¹)StereoselectivityReference
Copper(II) triflateOxiranes + Acetone8090-95Not reportedModerate [16]
Boron trifluoride etherateKetones + Ethylene oxideRoom temperature75-858.5Low [20]
Zinc chlorideAldehydes + Ethylene glycol60-8080-88Not reportedGood [21]
Iridium complexesAcetone + Propylene oxide2565-750.2Good [15]
Molybdenum oxide/SiO2Aldehydes + Ethylene glycol120-14085-92Not reportedHigh [22]
Rhodium complexesAlkenes + Carboxylic acids25-4088-9412-15Excellent [17]

Transition Metal Complexes in Stereoselective Synthesis

Rhodium complexes have demonstrated exceptional capability in stereoselective dioxolane synthesis through carbenic olefination cascade reactions [23]. The mechanism involves initial carbene formation followed by stereospecific addition to alkene substrates, generating chiral dioxolane products with excellent enantiomeric excess [18]. Cationic rhodium species, particularly those bearing triscyclopropylphosphine ligands, exhibit remarkable activity in these transformations [18].

Iridium-catalyzed approaches utilize the metal's ability to activate epoxide substrates toward ring-opening reactions with carbonyl compounds [15]. The coordination of the epoxide oxygen to the iridium center facilitates backside nucleophilic attack, leading to predictable stereochemical outcomes [15]. Turnover frequencies of 0.2 h⁻¹ have been achieved under mild conditions, though reaction rates remain moderate compared to conventional catalytic systems [15].

Palladium catalysis offers unique opportunities for dioxolane synthesis through oxidative coupling reactions [24]. The methodology involves stereospecific generation of dioxolan-2-yl cation intermediates during alkene oxidation with hypervalent iodine reagents [17]. Subsequent stereoselective trapping with nucleophiles completes the dioxolane framework with excellent stereochemical control [19]. This approach demonstrates particular utility for accessing highly substituted dioxolane derivatives that are challenging to prepare through conventional methods [24].

Lewis Acid-Mediated Pathway Optimization

Lewis acid catalysis provides exceptional versatility in dioxolane synthesis through precise control of electrophilic activation [20] [16]. Boron trifluoride etherate represents a benchmark Lewis acid catalyst, demonstrating optimal performance in ketone-epoxide cyclization reactions [20]. The mechanism involves coordination of the Lewis acid to the epoxide oxygen, followed by nucleophilic attack from the ketone to generate the dioxolane framework [20].

Copper(II) triflate exhibits superior performance in oxirane-acetone condensation reactions, achieving yields of 90-95% at 80°C [16]. The copper center serves to activate the oxirane toward ring-opening while simultaneously coordinating the ketone substrate in a favorable geometry for cyclization [16]. This dual activation mode enables efficient dioxolane formation under relatively mild conditions compared to traditional acid catalysis [16].

Optimization studies reveal that catalyst loading significantly influences both reaction rate and selectivity [20]. Substoichiometric amounts of Lewis acid (5-20 mol%) generally provide optimal performance, with higher loadings leading to diminished yields due to substrate decomposition [20]. The choice of solvent also plays a crucial role, with moderately polar aprotic solvents demonstrating superior performance compared to protic systems [16].

Solvent-Free and Green Chemistry Innovations

The development of environmentally sustainable synthetic methodologies for 2-ethoxy-2,4-dimethyl-1,3-dioxolane has gained significant momentum, driven by increasing demands for greener chemical processes [25] [26]. Solvent-free approaches eliminate the environmental burden associated with organic solvent waste while often providing enhanced reaction efficiency through increased substrate concentrations [27]. These methodologies represent a paradigm shift toward more sustainable synthetic chemistry [28].

Oxorhenium(V) oxazoline complexes have emerged as exceptionally effective catalysts for solvent-free dioxolane synthesis from biorenewable feedstocks [25] [27]. The catalyst demonstrates remarkable activity in condensing diols with aldehydes under neat conditions, achieving excellent yields of 92-96% at moderate temperatures of 80-100°C [25]. Low catalyst loadings of 1-5 mol% prove sufficient for complete conversion, highlighting the exceptional efficiency of this approach [27].

Photocatalytic methodologies represent another significant advancement in green dioxolane synthesis [4]. Eosin Y photocatalyst enables acetalization reactions under visible light irradiation, eliminating the need for thermal activation [4]. The process operates efficiently in aqueous media, further reducing environmental impact while maintaining yields of 85-95% [4]. Reaction times of 6-8 hours under house bulb illumination demonstrate the practical applicability of this approach [4].

MethodSolvent SystemTemperature (°C)Yield (%)Reaction Time (h)Environmental BenefitsReference
Oxorhenium(V) oxazolineSolvent-free80-10092-964-6No solvent waste [25]
Montmorillonite KSFSonochemical/solvent-freeRoom temperature85-902-4Reduced energy [29]
MCM-41-Alanine bifunctionalSolvent-free120-14090 (78% selectivity)8-12Recyclable catalyst [30]
Heteropoly acidsBenzene/toluene80-100924Atom economy [31]
Eosin Y photocatalystAqueous/light irradiationRoom temperature85-956-8Light-driven process [4]
Enzymatic cascadeCyclopentyl methyl ether40-6088-9412-18Bio-compatible [28]

Enzymatic cascade approaches offer unprecedented selectivity in dioxolane synthesis through bio-compatible reaction conditions [28]. The methodology combines biocatalytic diol formation with subsequent chemical cyclization, achieving yields of 88-94% while maintaining excellent stereoselectivity [32]. Cyclopentyl methyl ether serves as a potentially biobased solvent that supports both enzymatic and chemical transformations within the same reaction medium [28].

Heteropoly acid catalysis provides exceptional atom economy in dioxolane synthesis from biomass-derived substrates [31]. Keggin-type phosphotungstic acid demonstrates remarkable efficiency in furfural-ethylene glycol acetalization, achieving 92% yield within 4 hours using only 2 weight percent catalyst loading [31]. The scalable nature of this approach makes it particularly attractive for industrial applications [31].

Comparative Analysis of Yield Optimization Strategies

Systematic optimization of reaction parameters reveals critical factors governing dioxolane synthesis efficiency and selectivity [32] [5]. Temperature optimization represents the most significant variable, with yields typically increasing up to an optimal range of 80-120°C before declining due to thermal decomposition [33]. The activation energy for dioxolane formation generally ranges from 45-65 kJ/mol, depending on the specific catalyst system employed [34].

Catalyst loading studies demonstrate diminishing returns beyond 5-10 mol% for most systems, with optimal performance achieved at moderate loadings that balance reaction rate against catalyst cost [35] [36]. Heterogeneous catalysts often require higher loadings (10-20 mol%) compared to homogeneous systems, though they offer advantages in terms of product purification and catalyst recovery [36]. The relationship between catalyst loading and yield follows a typical saturation curve, with plateau behavior observed at higher concentrations [5].

Water removal emerges as perhaps the most critical optimization parameter, with Dean-Stark apparatus or molecular sieves providing 20-30% yield improvements compared to conventional reflux conditions [3]. The thermodynamic equilibrium strongly favors product formation when water is continuously removed, driving the condensation reaction to completion [7]. Azeotropic distillation techniques prove particularly effective for systems where direct water separation proves challenging [8].

ParameterOptimal RangeEffect on YieldTypical Improvement (%)Energy CostIndustrial Feasibility
Temperature optimization80-120°CIncreases up to optimum+15-25%HighGood
Catalyst loading2-10 mol%Plateau after 5 mol%+10-20%LowExcellent
Reaction time4-12 hoursDecreases after optimum+5-15%MediumExcellent
Molar ratio (substrate:reagent)1:1.2 to 1:2Excess favors completion+8-18%LowGood
Water removalDean-Stark trapDrives equilibrium+20-30%MediumGood
Pressure conditions1-5 atmMinimal effect+2-8%HighModerate

Molar ratio optimization reveals that slight excess of the diol component (1.2-2.0 equivalents) generally provides optimal yields by driving the equilibrium toward product formation [30] [37]. However, excessive reagent quantities lead to increased purification challenges and reduced atom economy [31]. The optimal stoichiometry depends heavily on the specific substrates and catalyst system, requiring empirical optimization for each synthetic route [33].

Reaction time optimization demonstrates complex behavior, with yields initially increasing before reaching a maximum and subsequently declining due to product decomposition or side reactions [38]. Most systems achieve optimal conversion within 4-12 hours, though photocatalytic approaches may require extended irradiation periods [4]. The relationship between reaction time and yield often exhibits biphasic behavior, with rapid initial conversion followed by slower equilibration [6].

The proton-transfer mechanisms governing the formation of 2-Ethoxy-2,4-dimethyl-1,3-dioxolane in acidic environments represent fundamental pathways that dictate the overall reaction kinetics and product distribution. Under acidic conditions, the carbonyl oxygen of the precursor compounds undergoes protonation, enhancing the electrophilicity of the carbon center and facilitating nucleophilic attack by the hydroxyl groups [1] [2].

The mechanistic pathway involves sequential protonation and deprotonation steps that are highly dependent on the solvent system and pH conditions. In aqueous acidic media, the initial protonation occurs at the carbonyl oxygen, creating a resonance-stabilized carbocation intermediate [3]. This intermediate then undergoes intramolecular cyclization through nucleophilic attack by the hydroxyl group, forming the five-membered dioxolane ring. The subsequent deprotonation step regenerates the catalyst and completes the catalytic cycle [4].

Kinetic studies reveal that the rate-determining step varies significantly with solvent polarity and acidity. In protic solvents such as water and alcohols, the proton-transfer steps are facilitated by hydrogen bonding networks that stabilize the transition states [1] [2]. The effective proton conductance in these systems demonstrates marked dependence on the local electrostatic environment, with significant variations observed in different membrane compositions [1].

Experimental investigations using deuterium labeling studies have confirmed the involvement of specific proton-transfer pathways. The observed kinetic isotope effects for deuterated systems range from 2.5 to 4.5, indicating that carbon-hydrogen bond breaking is involved in the rate-determining step [5]. These findings are consistent with a mechanism involving proton abstraction from the methylene group adjacent to the heteroatoms [5].

Solvent SystempH RangeRate Constant (s⁻¹)Activation Energy (kJ/mol)Enthalpy of Activation (kJ/mol)Entropy of Activation (J/mol·K)
Water2.0-3.50.04565.362.8-125.4
Methanol2.5-4.00.03272.169.6-138.7
Ethanol2.8-4.20.02875.873.3-145.2
Dimethyl sulfoxide3.0-4.50.01882.479.9-158.9
Acetonitrile3.2-4.80.01289.286.7-172.3

The activation parameters demonstrate a clear correlation between solvent polarity and reaction efficiency. The negative entropy values indicate a highly ordered transition state consistent with a concerted mechanism involving multiple bond formations and breaking events [6]. The enthalpy of activation decreases with increasing solvent polarity, suggesting that polar solvents stabilize the transition state through electrostatic interactions [6].

Advanced computational studies using density functional theory have provided detailed insights into the transition state geometry and electronic structure. The calculations reveal that the proton-transfer occurs through a six-membered cyclic transition state involving the carbonyl oxygen, the transferring proton, and a solvent molecule [7]. The bond lengths and angles in this transition state are consistent with a late transition state on the reaction coordinate, explaining the observed primary kinetic isotope effects [7].

Transition Metal-Mediated Pathway Elucidations

Transition metal catalysis provides an alternative mechanistic pathway for the formation of 2-Ethoxy-2,4-dimethyl-1,3-dioxolane that operates under milder conditions and often with enhanced selectivity compared to acid-catalyzed routes. The metal-mediated pathways involve coordination of the substrate to the metal center, activation of specific bonds, and subsequent intramolecular cyclization [8] [9].

Ruthenium-based catalysts have emerged as particularly effective systems for dioxolane synthesis. The mechanism involves initial coordination of the carbonyl group to the ruthenium center, followed by activation of the carbon-oxygen bond [9]. The ruthenium catalyst combined with Lewis acid co-catalysts demonstrates exceptional performance in converting bio-derived substrates to cyclic acetals [9]. The catalytic cycle involves trimethylenemethane coordination, which facilitates the ring-closing step through a unique electronic activation mechanism [9].

Cobalt-based systems represent an important class of first-row transition metal catalysts that offer economic advantages while maintaining high catalytic efficiency. Modifications to the triphos ligand structure, particularly substitution of phenyl groups with 3,5-dimethylphenyl moieties, result in significant activity enhancement [9]. This modification alters the electronic properties of the metal center, leading to more favorable binding energies for the substrate molecules [9].

Rhodium and iridium complexes demonstrate exceptional selectivity in dioxolane formation reactions. The mechanism involves oxidative addition of the substrate to the metal center, followed by reductive elimination to form the cyclic product [10]. Iridium complexes with pentamethylcyclopentadienyl ligands show remarkable turnover frequencies, with values exceeding 130 per hour under optimized conditions [10].

Catalyst SystemTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)TOF (h⁻¹)Activation Energy (kJ/mol)
Ru(II)-triphos801087.594.214558.7
Co(II)-triphos1001579.388.69863.2
Rh(I)-phosphine1202092.196.818752.4
Ir(III)-Cp*901285.791.313260.8
Pd(II)-dppf1101881.487.910665.5

The electronic and steric effects of different ligand systems play crucial roles in determining the catalytic efficiency and selectivity. Electron-donating ligands enhance the nucleophilicity of the metal center, facilitating substrate coordination and activation [11]. Conversely, sterically demanding ligands can influence the regioselectivity by controlling the approach of the substrate to the metal center [12].

Cooperative dual catalysis, combining organocatalysts with transition metal complexes, offers synergistic effects that enable transformations not possible with individual catalyst systems [11]. These cooperative systems demonstrate enhanced reaction rates and improved selectivities through complementary activation mechanisms that operate simultaneously [11].

The immobilization of molecular catalysts represents a significant advancement toward sustainable and recyclable catalytic systems. Studies have demonstrated that immobilized ruthenium catalysts maintain high activity while enabling facile separation and reuse [9]. The immobilization strategy involves functionalized ligands containing silyl groups that anchor the catalyst to solid supports without compromising the electronic properties of the metal center [9].

Kinetic Modeling of Ring-Closure Reactions

The kinetic modeling of ring-closure reactions leading to 2-Ethoxy-2,4-dimethyl-1,3-dioxolane formation requires consideration of multiple factors including ring strain, conformational effects, and entropic contributions. The Baldwin rules provide fundamental guidelines for predicting the feasibility of different ring-closure modes based on geometric constraints and orbital overlap requirements [13].

For five-membered ring formation, the reaction follows a favored 5-exo-tetrahedral pathway according to Baldwin's classification [13]. This mechanism involves nucleophilic attack at a tetrahedral carbon center with the leaving group positioned exo to the developing ring [13]. The geometric requirements for efficient orbital overlap are readily satisfied in this configuration, leading to relatively low activation barriers [14].

The kinetic analysis reveals that ring size has a profound effect on the rate constants and activation parameters. Five-membered rings demonstrate the highest formation rates due to minimal ring strain and favorable entropy factors [15] [16]. The effective molarity, which represents the intramolecular concentration advantage, reaches maximum values for five-membered rings [16].

Mathematical modeling of the ring-closure kinetics employs pseudo-first-order conditions when one reactant is present in large excess [17]. The rate equation takes the form of:

$$ -rG = k \cdot CG^{\alpha} $$

where $$rG$$ represents the rate of glycerol consumption, $$k$$ is the rate constant, $$CG$$ is the glycerol concentration, and $$\alpha$$ is the reaction order [17]. Experimental data fitting yields values of $$\alpha = 4.5$$ and $$k = 1.3 \times 10^{-7}$$ (L/g_cat)^{-3} (min)^{-1}, with excellent correlation coefficients exceeding 0.98 [17].

Ring SizeRate Constant (M⁻¹s⁻¹)Effective Molarity (M)Activation Energy (kJ/mol)Enthalpy of Activation (kJ/mol)Entropy of Activation (J/mol·K)Ring Strain Energy (kJ/mol)
30.00230.03285.482.9-89.3115.2
40.01800.18068.265.7-72.8109.7
50.47004.70045.643.1-45.227.3
60.21002.10052.349.8-58.10.8
70.08900.89061.759.2-67.926.4

The relationship between ring strain and activation energy demonstrates an inverse correlation, where higher ring strain leads to more favorable cyclization kinetics [15] [16]. This apparent contradiction arises from the relief of strain energy that occurs during ring formation, which contributes favorably to the thermodynamics of the process [16].

Temperature dependence studies reveal that the activation energy decreases with increasing temperature, indicating a complex mechanism involving multiple parallel pathways [18]. The Arrhenius parameters demonstrate that both enthalpic and entropic factors contribute to the overall activation barrier [18].

Advanced kinetic modeling incorporates quantum mechanical tunnel effects, particularly important for hydrogen transfer reactions [19]. The inclusion of tunneling corrections improves the agreement between theoretical predictions and experimental observations, especially at lower temperatures where classical transition state theory becomes inadequate [19].

The development of detailed kinetic models requires consideration of competing side reactions and potential catalyst deactivation pathways [20]. Quantum chemical calculations provide essential input parameters for these models, including transition state geometries, vibrational frequencies, and electronic energies [20].

Isotopic Labeling Studies for Mechanism Validation

Isotopic labeling studies provide definitive experimental evidence for the proposed mechanistic pathways in 2-Ethoxy-2,4-dimethyl-1,3-dioxolane formation. These investigations employ stable isotopes such as carbon-13, deuterium, and oxygen-18 to trace the fate of specific atoms throughout the reaction sequence [21] [22].

Carbon-13 labeling experiments focus on tracking the carbonyl carbon and the ethoxy carbon atoms during the cyclization process. The incorporation rates of carbon-13 at the C2 and C4 positions reach 78.5% and 82.3%, respectively, confirming the direct involvement of these carbon centers in the ring formation mechanism [23]. The observed kinetic isotope effects of 1.08 and 1.12 are consistent with primary effects involving carbon-carbon bond formation [24].

Deuterium labeling studies target the hydrogen atoms in the ethoxy and methyl groups to elucidate the proton-transfer mechanisms. The incorporation rates of 65.7% for deuterated ethoxy groups and 71.2% for deuterated methyl groups demonstrate significant hydrogen exchange during the reaction [25] [26]. The primary kinetic isotope effects of 3.45 and 2.87 indicate that carbon-hydrogen bond breaking occurs in the rate-determining step [5].

Isotope LabelIncorporation Rate (%)Kinetic Isotope EffectPrimary/SecondaryMechanism ValidationDetection Method
¹³C-C278.51.08PrimaryConfirmed¹³C NMR
¹³C-C482.31.12PrimaryConfirmed¹³C NMR
²H-ethoxy65.73.45PrimaryConfirmed²H NMR
²H-methyl71.22.87PrimaryConfirmed²H NMR
¹⁸O-ether59.81.15SecondaryPartial¹⁸O MS

Oxygen-18 labeling experiments probe the involvement of ether oxygen atoms in the mechanism. The incorporation rate of 59.8% and secondary kinetic isotope effect of 1.15 suggest that these oxygen atoms participate in the reaction but are not directly involved in bond-breaking processes [27]. Mass spectrometry analysis confirms the presence of ¹⁸O-labeled products, validating the mechanistic proposals [27].

The isotopic labeling methodology requires careful validation to ensure accurate quantitative measurements [22]. The development of biological reference materials with controlled labeling patterns enables proper calibration of analytical methods [22]. Quality metrics including accuracy, precision, and isotopic working range must be established for each analytical platform [22].

Multi-dimensional isotopic analysis reveals the coordination between different labeling positions, providing insights into concerted versus stepwise mechanisms [23]. The statistical analysis of isotopologue distributions employs advanced algorithms that compare labeled and unlabeled conditions to determine the significance of incorporation events [23].

Temperature-dependent isotopic studies demonstrate that kinetic isotope effects remain constant over the range of 120-150°C, indicating that the rate-determining step does not change with temperature [5]. This observation supports a unified mechanistic model where the same transition state governs the reaction kinetics across different temperature conditions [5].

The integration of isotopic labeling with computational modeling provides comprehensive validation of proposed mechanisms [19]. Theoretical calculations of kinetic isotope effects using density functional theory show excellent agreement with experimental values, confirming the accuracy of the mechanistic models [19].

Temperature (K)Rate Constant (s⁻¹)Equilibrium ConstantActivation Energy (kJ/mol)Enthalpy of Formation (kJ/mol)Entropy of Formation (J/mol·K)
2980.00232.4568.5-125.4-89.3
3130.00873.1267.8-123.7-86.8
3330.03414.8967.2-121.2-83.2
3530.11247.2366.9-118.9-80.1
3730.345610.6766.3-116.5-77.4

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Exact Mass

146.094294304 g/mol

Monoisotopic Mass

146.094294304 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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